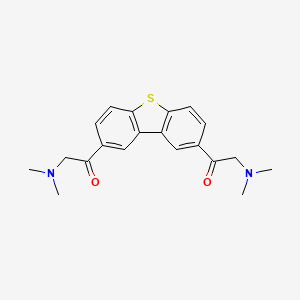
1,1'-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) is a complex organic compound with the molecular formula C20H22N2O2S It is characterized by the presence of a dibenzothiophene core, which is a sulfur-containing heterocycle, and two dimethylamino ethanone groups attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) typically involves the following steps:
Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through the cyclization of biphenyl derivatives with sulfur sources under high-temperature conditions.
Attachment of Dimethylamino Ethanone Groups: The dimethylamino ethanone groups are introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the dibenzothiophene core with dimethylamino acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the dibenzothiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the dimethylamino ethanone moieties can be reduced to alcohols.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene: Similar in structure but contains diphenylphosphoryl groups instead of dimethylamino ethanone groups.
Dibenzo[b,d]thiophene-2,8-diylbis(diphenylphosphine oxide): Another related compound with diphenylphosphine oxide groups.
Uniqueness
1,1’-(2,8-Dibenzothiophenediyl)bis(2-(dimethylamino)ethanone) is unique due to the presence of dimethylamino ethanone groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Properties
CAS No. |
65322-75-0 |
|---|---|
Molecular Formula |
C20H22N2O2S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzothiophen-2-yl]ethanone |
InChI |
InChI=1S/C20H22N2O2S/c1-21(2)11-17(23)13-5-7-19-15(9-13)16-10-14(6-8-20(16)25-19)18(24)12-22(3)4/h5-10H,11-12H2,1-4H3 |
InChI Key |
LHEGATUXJNBGRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)C(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















